molecular formula C20H19N5O B2399005 N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide CAS No. 449185-97-1

N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide

Cat. No.: B2399005
CAS No.: 449185-97-1
M. Wt: 345.406
InChI Key: UNNPKZYZIVBNGK-UHFFFAOYSA-N
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Description

N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a synthetic compound, notable for its complex structure comprising a dihydro[1,2,4]triazolo[1,5-a]pyrimidine core. The presence of a 4-methylphenyl group adds to its distinctive properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide typically involves multi-step reactions:

  • Formation of the Dihydro[1,2,4]triazolo[1,5-a]pyrimidine Core: : This may start with the cyclization of appropriate hydrazine derivatives with suitable aldehydes under acidic or basic conditions.

  • Attachment of the 4-Methylphenyl Group: : This step involves the use of 4-methylphenyl hydrazine or a related compound to introduce the aromatic moiety.

  • Acetylation: : The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production would scale up these laboratory procedures, optimizing for yield and cost-efficiency. Use of continuous flow reactors, catalytic systems, and green chemistry principles would be vital for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the nitrogen atoms, forming N-oxides.

  • Reduction: : Reduction can occur at the dihydro[1,2,4]triazolo[1,5-a]pyrimidine core, potentially yielding tetrahydro derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can happen, especially at the phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Peracids or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation or metal hydrides like sodium borohydride.

  • Substitution: : Halogenated reagents for electrophilic substitution, or strong nucleophiles for nucleophilic substitution.

Major Products

  • Oxidized derivatives such as N-oxides.

  • Reduced forms like tetrahydro triazolo derivatives.

  • Various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals that have unique electronic and catalytic properties.

Biology

In biological research, it is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine

Medically, it shows promise as an anti-inflammatory agent and potential therapeutic in neurodegenerative diseases due to its structural similarity to known bioactive molecules.

Industry

In industrial applications, it can be used in the synthesis of novel materials, including polymers and organic electronics, due to its robust aromatic and heterocyclic structure.

Comparison with Similar Compounds

When compared to similar compounds like N-{3-[4-(4-methylphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide:

  • Uniqueness: : N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide has a unique triazolo-pyrimidine configuration that may offer better binding affinity and specificity for certain targets.

  • Similar Compounds: : Other compounds in this class include derivatives with different substituents on the aromatic ring or variations in the heterocyclic core, offering a spectrum of biological activities.

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Properties

IUPAC Name

N-[3-[7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-6-8-15(9-7-13)19-11-18(24-20-21-12-22-25(19)20)16-4-3-5-17(10-16)23-14(2)26/h3-12,19H,1-2H3,(H,23,26)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPKZYZIVBNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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